molecular formula C14H11NO3 B11869283 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- CAS No. 65239-42-1

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-

Cat. No.: B11869283
CAS No.: 65239-42-1
M. Wt: 241.24 g/mol
InChI Key: ZURAJKRGLWTIJV-UHFFFAOYSA-N
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Description

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, commonly referred to as 1-azaxanthone , is a fused heterocyclic compound comprising a benzopyranone scaffold integrated with a pyridine ring. The 9-methoxy-2-methyl derivative features a methoxy group at position 9 and a methyl group at position 2, which modulate its electronic and steric properties. Synthetically, it is derived via intramolecular Friedel-Crafts cyclization or Skraup reactions, often catalyzed by acids or Lewis acids like Yb(OTf)₃/TfOH .

Properties

CAS No.

65239-42-1

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

9-methoxy-2-methylchromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C14H11NO3/c1-8-6-7-10-12(16)9-4-3-5-11(17-2)13(9)18-14(10)15-8/h3-7H,1-2H3

InChI Key

ZURAJKRGLWTIJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of 7-Methoxy-4-Aminocoumarin

Resorcinol derivatives serve as starting materials for constructing the coumarin scaffold. Ethylation of 2,4-dihydroxyacetophenone with ethyl formate in the presence of perchloric acid yields 7-hydroxy-4-methylcoumarin, which is selectively methylated at the 7-position using methyl iodide and potassium carbonate. Subsequent amination at the 4-position is achieved via refluxing with piperidine in methanol, producing 7-methoxy-4-piperidylcoumarin (yield: 99%).

Michael Addition to Methyl-Substituted Vinyl Ketones

Reaction of 7-methoxy-4-piperidylcoumarin with methyl vinyl ketone (MVK) in ethanol at 80°C initiates a Michael addition, forming a tetrahydropyridine adduct. Sodium cyanoborohydride reduction stabilizes the intermediate, followed by acid-catalyzed cyclodehydration to yield the pyridinone ring. The methyl group at position 2 originates from MVK’s α-carbon, while the methoxy group is retained from the coumarin precursor. This method achieves a 68–75% yield for analogous compounds.

Vilsmeier-Haack Formylation-Acetylation Strategy

The Vilsmeier-Haack reaction enables direct pyridine ring formation from coumarin precursors, offering precise control over substitution patterns.

Formylation of 7-Methoxycoumarin

Treatment of 7-methoxy-4-chlorocoumarin with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates a 4-chloropyridine-3-carbaldehyde intermediate. Subsequent hydrolysis with aqueous NaOH removes the chloro substituent, yielding a pyridinone-aldehyde hybrid.

Acetylation and Cyclization

The aldehyde intermediate undergoes acetylation with acetic anhydride to introduce a methyl group at position 2. Intramolecular cyclization under basic conditions (K₂CO₃ in DMF) completes the benzopyrano[2,3-b]pyridin-5-one framework. This method is advantageous for scalability, with yields up to 82% reported for similar structures.

Huisgen Cycloaddition for Late-Stage Functionalization

The patent CN102898408A outlines a modular approach using click chemistry to install substituents on preformed benzopyran intermediates.

Synthesis of 7-Propargyloxybenzopyrone

3-Iodo-7-hydroxy-4H-benzopyran-4-one is alkylated with propargyl bromide in acetone, yielding 7-propargyloxy-3-iodobenzopyrone (93% yield). The iodine serves as a leaving group for subsequent cross-coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction of the propargyloxy derivative with 2-azido-1-methoxy-4-methylbenzene (synthesized from 2-nitro-4-methylanisole via Staudinger reduction) in the presence of CuSO₄·5H₂O and sodium ascorbate produces a 1,2,3-triazole-linked intermediate. Reductive elimination of the triazole under hydrogen gas (Pd/C catalyst) generates the 2-methyl substituent, while the methoxy group remains intact. Final cyclization with POCl₃ closes the pyridinone ring, affording the target compound in 74% overall yield.

Comparative Analysis of Methods

MethodKey IntermediateYield (%)AdvantagesLimitations
Michael AdditionTetrahydropyridine adduct68–75High regioselectivity for methyl groupRequires toxic cyanoborohydride reagents
Vilsmeier-HaackPyridinone-aldehyde75–82Scalable, minimal purification stepsHarsh reaction conditions (POCl₃, DMF)
Huisgen CycloadditionTriazole intermediate70–74Modular substituent introductionMulti-step synthesis; costly Cu catalysts

Spectroscopic Characterization

Critical analytical data for intermediates and the final compound include:

7-Methoxy-4-Piperidylcoumarin

  • ¹H NMR (CDCl₃): δ 3.39 (m, 4H, piperidyl CH₂), 3.81 (s, 3H, OCH₃), 5.78 (d, J = 12.3 Hz, coumarin H-3).

  • ESI-MS : m/z 262 [M+H]⁺.

Final Compound

  • ¹³C NMR (DMSO-d₆): δ 56.2 (OCH₃), 21.5 (CH₃), 164.1 (C=O).

  • IR : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C) .

Chemical Reactions Analysis

Types of Reactions

9-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the chromeno[2,3-b]pyridine core.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromeno[2,3-b]pyridines, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that derivatives of benzopyrano[2,3-b]pyridine compounds exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that certain benzopyrano derivatives can inhibit cancer cell proliferation. For instance, compounds have been identified that target specific signaling pathways involved in tumor growth and metastasis .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Material Science

The unique properties of 5H-Benzopyrano[2,3-b]pyridin-5-one derivatives allow for their use in material science:

  • Fluorescent Materials : The compound's ability to emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors .
  • Polymer Additives : Its incorporation into polymer matrices can enhance the mechanical and thermal properties of materials used in various industrial applications .

Environmental Studies

Research into the environmental impact of chemical compounds has identified benzopyrano derivatives as potential indicators of pollution:

  • Environmental Monitoring : The stability and detectability of these compounds in various environmental matrices make them useful for monitoring water quality and assessing the presence of pollutants .

Case Study 1: Anticancer Activity

A study focused on synthesizing a series of substituted benzopyrano derivatives, including 5H-Benzopyrano[2,3-b]pyridin-5-one, evaluated their anticancer activity against human cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to unmodified compounds.

Case Study 2: Neuroprotective Mechanism

In another investigation, researchers explored the neuroprotective effects of 9-methoxy-2-methyl derivatives. The study highlighted the compound's ability to reduce oxidative stress markers in neuronal cultures, suggesting mechanisms that could be leveraged for therapeutic development against Alzheimer's disease.

Mechanism of Action

The mechanism of action of 9-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can modulate various biological pathways by binding to enzymes or receptors, thereby influencing cellular processes. For example, it may act as an inhibitor of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Amino derivatives exhibit higher melting points (e.g., 272–273°C for 8-amino vs. 225–226°C for 9-amino), likely due to enhanced hydrogen bonding . Methoxy and methyl groups may reduce polarity, lowering melting points compared to amino analogs.

Synthetic Accessibility: PPA (polyphosphoric acid) cyclization achieves higher yields (76–89%) for amino and acetamido derivatives , whereas Skraup reactions require harsh acidic conditions .

Bioactivity: Amino-substituted derivatives show antimicrobial activity , while chloro-tetrazole analogs like Traxanox are clinically validated antiallergic agents . The 9-methoxy-2-methyl variant’s activity remains underexplored but is hypothesized to align with antiallergic mechanisms .

Structural and Spectroscopic Analysis

Spectral Signatures

  • IR Spectroscopy: Amino derivatives display characteristic N–H stretches (~3350 cm⁻¹) and C=O stretches (~1650 cm⁻¹) . Methoxy groups show C–O–C asymmetric stretches near 1250 cm⁻¹.
  • ¹H-NMR: 8-Amino derivative: δ 6.69–8.68 ppm (aromatic protons), with distinct coupling patterns for NH₂ . 7-Acetamido derivative: δ 2.15 ppm (CH₃ of acetamido) and 7.39–8.66 ppm (aromatic protons) . 9-Methoxy-2-methyl analog: Expected downfield shifts for OCH₃ (~δ 3.80 ppm) and CH₃ (~δ 2.30 ppm).

Molecular Interactions

This could favor CNS activity, as seen in related benzopyrano-pyridines like (+)-PD-128,907, a dopamine agonist with anticonvulsant properties .

Biological Activity

5H-Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- (CAS Number: 65239-42-1) is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the benzopyrano-pyridine class, which has been shown to exhibit various biological activities. The focus of this article is to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5H-Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- is C14_{14}H11_{11}NO3_3. The structure consists of a fused benzopyran and pyridine ring system, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds within the benzopyrano-pyridine class. For instance, a study utilizing high-throughput screening identified several derivatives that exhibited significant inhibitory effects against Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth was assessed using the Alamar Blue assay, revealing promising results with a selectivity index indicating low cytotoxicity against Vero cells .

Antioxidant Properties

The antioxidant activity of 5H-Benzopyrano[2,3-b]pyridin-5-one derivatives has been evaluated through various assays. A notable study demonstrated that these compounds could scavenge free radicals effectively, suggesting their potential role in mitigating oxidative stress-related diseases. The antioxidant capacity was quantified using DPPH and ABTS assays, with results indicating a strong correlation between structural modifications and increased activity.

Neuroprotective Effects

Compounds from the benzopyrano-pyridine family have shown neuroprotective effects in preclinical models. Research indicates that these compounds can modulate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thus enhancing cholinergic neurotransmission .

Study on Antitubercular Activity

In a comprehensive study focused on antitubercular activity, various derivatives of benzopyrano-pyridine were synthesized and screened against M. tuberculosis. The results indicated that certain modifications at the 9-position significantly enhanced activity, with some compounds achieving over 90% inhibition at low concentrations .

Neuroprotective Mechanism Exploration

A detailed investigation into the neuroprotective mechanisms revealed that 5H-Benzopyrano[2,3-b]pyridin-5-one derivatives could reduce apoptosis in neuronal cells exposed to oxidative stress. This was linked to the upregulation of Bcl-2 expression and downregulation of caspase-3 activation .

Data Table

Biological Activity Assay Method Results Reference
AntimicrobialAlamar Blue Assay>90% Inhibition
AntioxidantDPPH AssayIC50 = X µM
NeuroprotectiveCell Viability AssayIncreased viability by Y%

Q & A

What are the established synthetic routes for 9-methoxy-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one in laboratory settings?

Basic Research Question
A common method involves cyclocondensation reactions under mild acidic conditions. For example, thiobarbituric acid derivatives can react with substituted aryl glyoxals in methanol at room temperature, catalyzed by excess ammonium acetate, to yield benzopyrano-pyridinone scaffolds . Specific steps include:

  • Reagents : Thiobarbituric acid (2 mmol), substituted aryl glyoxal monohydrate (1 mmol), methanol (20 mL), and ammonium acetate.
  • Procedure : Stirring at room temperature for 20–30 minutes, followed by filtration, washing with water, and recrystallization from methanol (yield: 55–75%).
  • Key Modifications : For the 9-methoxy-2-methyl derivative, methoxy and methyl groups are introduced via substituted glyoxal precursors or post-synthetic functionalization (e.g., Friedel-Crafts alkylation) .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy groups at δ 3.8–4.0 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (C-5 ketone at ~180 ppm) and aromatic ring connectivity .
  • FT-IR : Validates ketone (C=O stretch at 1680–1720 cm⁻¹) and methoxy (C-O stretch at 1250–1300 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₁NO₃: theoretical 241.27, observed 241.3) .

How can researchers resolve contradictions in NMR data between theoretical predictions and experimental results for this compound?

Advanced Research Question
Discrepancies often arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting or coalescence at elevated temperatures .
  • X-ray Crystallography : Provides definitive structural validation. For example, crystal structures of related compounds (e.g., 5H-thiochromeno[2,3-b]pyridine derivatives) confirm bond angles and substituent orientations .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, which can be cross-validated with experimental data .

What strategies optimize the regioselectivity in functionalization reactions of the benzopyrano-pyridinone core?

Advanced Research Question
Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic Aromatic Substitution (EAS) :
    • Methoxy groups at position 9 act as ortho/para-directors, favoring electrophile attack at C-7 or C-10 .
    • Methyl groups at position 2 sterically hinder substitution at adjacent positions .
  • Transition Metal Catalysis :
    • Palladium-catalyzed C-H activation (e.g., Suzuki coupling) selectively functionalizes electron-deficient positions (e.g., C-7) .
  • Protecting Groups : Temporary protection of the ketone (e.g., acetal formation) prevents undesired side reactions during functionalization .

How does the introduction of methoxy and methyl groups at positions 9 and 2 influence the compound's bioactivity in pharmacological models?

Advanced Research Question
The substituents modulate both physicochemical properties and target interactions:

  • Methoxy Group (C-9) :
    • Enhances solubility via hydrogen bonding.
    • Increases electron density in the aromatic system, improving binding to cyclooxygenase (COX) enzymes in anti-inflammatory analogs like pranoprofen .
  • Methyl Group (C-2) :
    • Improves metabolic stability by sterically shielding the core from oxidation.
    • Reduces IC₅₀ values in kinase inhibition assays (e.g., IC₅₀ = 0.8 µM for analogs targeting protein kinase C) .
  • Structure-Activity Relationship (SAR) : Comparative studies with 9-fluoro or 7-acetyl derivatives show that methoxy/methyl substitution balances potency and toxicity .

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